![molecular formula C17H21NO B2499494 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol CAS No. 902264-05-5](/img/structure/B2499494.png)
2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol" is not directly mentioned in the provided papers. However, the papers discuss various synthetic methods and chemical reactions involving phenyl-substituted compounds and derivatives that could be related to the synthesis and properties of similar compounds. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives . Additionally, the synthesis of 3-phenyl-2,5-disubstituted indoles from ethyl 2-benzyl-2-[N-(aryl)hydrazono] ethanoates and the synthesis of phenyl-substituted 2H-3,4-dihydro-3-aminomethyl-1,4-benzoxazines are relevant to the understanding of phenyl-substituted compounds' synthesis and properties.
Synthesis Analysis
The synthesis of related compounds involves the use of ethyl 2-(benzo[d]thazol-2-yl)acetate as a starting material, which reacts with various derivatives to form complex structures such as ethyl iminothiazolopyridine-4-carboxylate and pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . The reaction conditions typically include room temperature and solvents such as ethanol (EtOH) and methanol (MeOH) with triethylamine (TEA) as a catalyst. These methods demonstrate the potential pathways that could be adapted for the synthesis of "this compound" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectroscopic methods, including elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques are essential for determining the structure of "this compound" and ensuring the correct synthesis of the compound.
Chemical Reactions Analysis
The papers describe several chemical reactions, such as the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives and cyanoacrylate derivatives , as well as the Fischer indole synthesis starting from ethyl 2-benzyl-2-[N-(aryl)hydrazono] ethanoates . These reactions are indicative of the types of chemical transformations that phenyl-substituted compounds can undergo, which may be applicable to "this compound".
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "this compound", they provide insights into the properties of similar compounds. For example, the antifungal evaluation of 3-phenyl-2,5-disubstituted indoles and the polymerization activity of binuclear complexes derived from amino-p-benzoquinone suggest that phenyl-substituted compounds can exhibit significant biological activity and catalytic properties. These findings could inform the expected properties of "this compound".
科学的研究の応用
Enantioselective Catalysis
A key application of compounds like 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol is in enantioselective catalysis. For instance, derivatives of 1-phenylethylamine, closely related to this compound, have been used as chiral ligands in the enantioselective addition of diethylzinc to aldehydes, resulting in the synthesis of chiral secondary alcohols with high enantioselectivity (Asami et al., 2015).
Asymmetric Michael Addition Reactions
Another significant application is in asymmetric Michael addition reactions. The compound has been used as a chiral ligand in the synthesis of optically active lanthanum–sodium amino diol complexes, which are effective as asymmetric catalysts for various Michael addition reactions. This use demonstrates the compound's role in enhancing the enantioselectivity and yield of these reactions under mild conditions (Prabagaran & Sundararajan, 2002).
Crystal Structural Studies
The compound's derivatives have been studied for their crystal structures, particularly in relation to their pharmacological actions. Research has been conducted to understand how protonation affects the geometry of these compounds, with findings showing significant changes in molecular conformations and orientations upon protonation. This research provides insights into the structural aspects that influence their pharmacological properties (Nitek et al., 2022).
Plant Physiology
In the field of plant physiology, derivatives of this compound, specifically benzoyl CoA:benzyl alcohol/phenylethanol benzoyltransferase (PhBPBT), play a role in the biosynthesis of certain compounds in plants like Petunia. The expression of PhBPBT is regulated by factors like light, circadian rhythm, and ethylene, impacting the production of compounds like benzyl benzoate, which have implications for plant defense and other physiological processes (Dexter et al., 2008).
作用機序
Target of Action
Similar compounds often interact with g-protein coupled receptors (gpcrs) such as α-adrenergic receptors . These receptors play a crucial role in transmitting signals from outside the cell to the inside, leading to various cellular responses.
Mode of Action
It’s likely that the compound interacts with its targets through a nucleophilic attack, a common mechanism in organic chemistry .
Biochemical Pathways
Similar compounds often affect pathways related to signal transduction, such as the adrenergic signaling pathway .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
Similar compounds often result in changes in cellular signaling, leading to various physiological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
特性
IUPAC Name |
2-[benzyl(ethyl)amino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-2-18(13-15-9-5-3-6-10-15)14-17(19)16-11-7-4-8-12-16/h3-12,17,19H,2,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHNZKABKZGIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


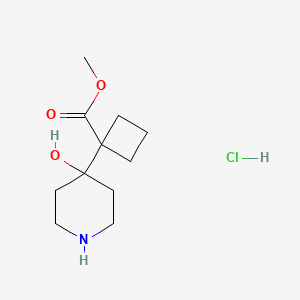

![3-bromo-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2499416.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)
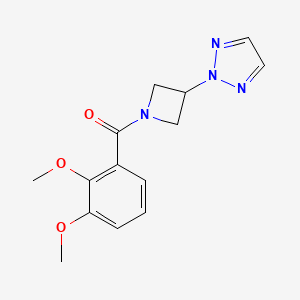
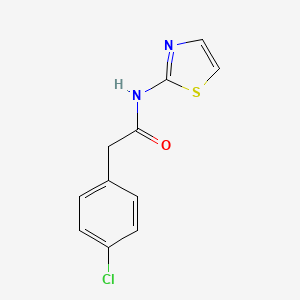
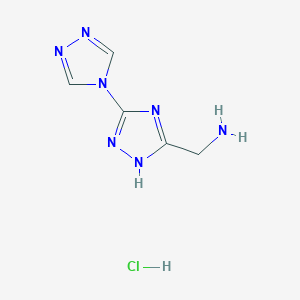
![N-(3-ethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2499424.png)
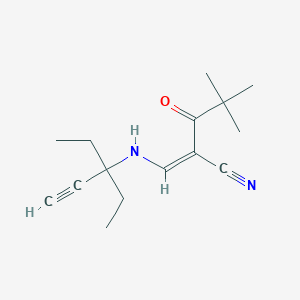
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2499428.png)
![N-[[4-benzyl-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2499431.png)
![N-(3,5-dimethylphenyl)-8-methyl-2-(3-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2499434.png)